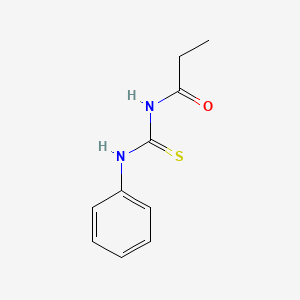
N-(anilinocarbonothioyl)propanamide
Descripción general
Descripción
N-(anilinocarbonothioyl)propanamide, also known as ANTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ANTA is a thioamide derivative of aniline and has been found to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Aplicaciones Científicas De Investigación
N-(anilinocarbonothioyl)propanamide has been extensively studied for its potential therapeutic applications. Studies have shown that N-(anilinocarbonothioyl)propanamide possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. N-(anilinocarbonothioyl)propanamide has also been found to exhibit anti-cancer properties by inducing apoptosis in cancer cells. Additionally, N-(anilinocarbonothioyl)propanamide has been shown to have anti-microbial activity against various bacteria and fungi.
Mecanismo De Acción
The mechanism of action of N-(anilinocarbonothioyl)propanamide is not fully understood. However, studies have shown that N-(anilinocarbonothioyl)propanamide inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation, cancer, and immune response. N-(anilinocarbonothioyl)propanamide has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
N-(anilinocarbonothioyl)propanamide has been shown to have various biochemical and physiological effects. N-(anilinocarbonothioyl)propanamide has been found to decrease the production of nitric oxide, a molecule involved in inflammation, and increase the production of reactive oxygen species, which can induce apoptosis in cancer cells. N-(anilinocarbonothioyl)propanamide has also been shown to decrease the expression of matrix metalloproteinases, enzymes involved in cancer invasion and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(anilinocarbonothioyl)propanamide has several advantages for lab experiments. N-(anilinocarbonothioyl)propanamide is relatively easy to synthesize and has been found to be stable under various conditions. However, N-(anilinocarbonothioyl)propanamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
N-(anilinocarbonothioyl)propanamide has shown promising results in various studies, and future research could focus on its potential therapeutic applications. Further studies could investigate the effects of N-(anilinocarbonothioyl)propanamide on different types of cancer and its potential use in combination with other anti-cancer drugs. Additionally, future research could investigate the potential use of N-(anilinocarbonothioyl)propanamide in the treatment of inflammatory diseases and infections.
Conclusion
In conclusion, N-(anilinocarbonothioyl)propanamide, or N-(anilinocarbonothioyl)propanamide, is a chemical compound with various potential therapeutic applications. N-(anilinocarbonothioyl)propanamide has been found to possess anti-inflammatory, anti-cancer, and anti-microbial properties. The mechanism of action of N-(anilinocarbonothioyl)propanamide is not fully understood, but studies have shown that it inhibits the activity of NF-κB and induces apoptosis in cancer cells. N-(anilinocarbonothioyl)propanamide has several advantages for lab experiments, but also has some limitations. Future research could focus on the potential therapeutic applications of N-(anilinocarbonothioyl)propanamide in cancer, inflammation, and infection.
Métodos De Síntesis
N-(anilinocarbonothioyl)propanamide can be synthesized by the reaction of aniline with carbon disulfide in the presence of sodium hydroxide and subsequent reaction with 3-chloropropanoyl chloride. The reaction yields N-(anilinocarbonothioyl)propanamide with a yield of around 70%.
Propiedades
IUPAC Name |
N-(phenylcarbamothioyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS/c1-2-9(13)12-10(14)11-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,11,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAAVXYKSSAVAEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(=S)NC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90933232 | |
| Record name | N-[(Phenylimino)(sulfanyl)methyl]propanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90933232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(phenylcarbamothioyl)propanamide | |
CAS RN |
14786-04-0 | |
| Record name | NSC131950 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131950 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-[(Phenylimino)(sulfanyl)methyl]propanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90933232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



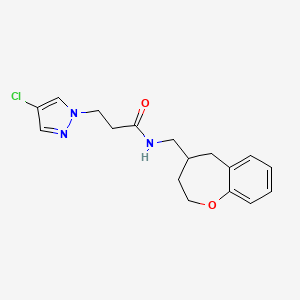
![3-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5633743.png)
![N-{rel-(3R,4S)-4-cyclopropyl-1-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-3-pyrrolidinyl}cyclohexanecarboxamide hydrochloride](/img/structure/B5633746.png)
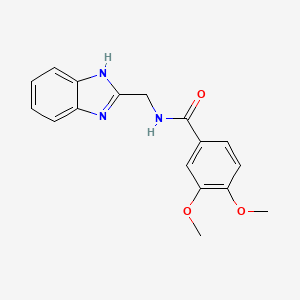
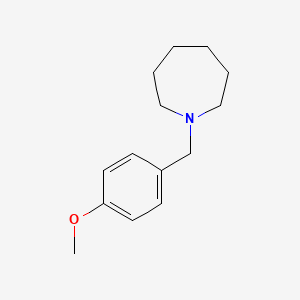
![5-{[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]carbonyl}-N-phenyl-2-pyrimidinamine](/img/structure/B5633775.png)
![2-amino-1-(2-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B5633778.png)
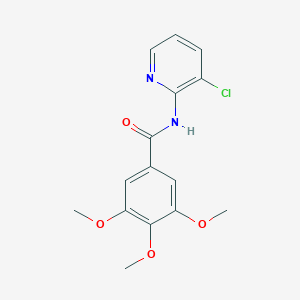
![8-(1H-indol-1-ylacetyl)-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5633798.png)
![rel-(3R,4S)-1-[(1-allyl-1H-pyrazol-4-yl)methyl]-4-cyclopropyl-N,N-dimethyl-3-pyrrolidinamine dihydrochloride](/img/structure/B5633799.png)
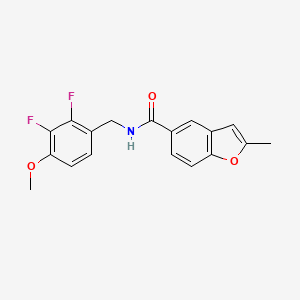
![1-methyl-2-oxo-8-(1,3-thiazol-4-ylmethyl)-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5633806.png)
![4-benzyl-1-[(1-cyclohexyl-1H-imidazol-5-yl)methyl]pyrrolidin-2-one](/img/structure/B5633818.png)
![5-{[3-(2-chlorophenoxy)-1-azetidinyl]carbonyl}-2-ethylpyrimidine](/img/structure/B5633822.png)